1-Bromo-2-methyldodecane

Description

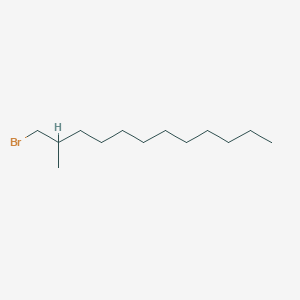

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methyldodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTGEDGOQHTYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313083 | |

| Record name | 1-Bromo-2-methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127839-48-9 | |

| Record name | 1-Bromo-2-methyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127839-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Methyldodecane

Retrosynthetic Analysis of 1-Bromo-2-methyldodecane

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by mentally breaking down the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnection occurs at the carbon-bromine (C-Br) bond. This leads to two key synthons: a 2-methyldodecyl carbocation or a corresponding radical, and a bromide ion (Br⁻).

This initial disconnection suggests several forward synthetic strategies:

Functional Group Interconversion (FGI): The bromo group can be introduced by converting a hydroxyl group. This points to 2-methyldodecan-1-ol as a key precursor.

Addition Reaction: The target molecule can be formed by the addition of hydrogen bromide (HBr) across a double bond. This identifies an isomer of dodecene, specifically 2-methyldodec-1-ene, as a potential starting material.

Substitution Reaction: A bromide nucleophile can displace a suitable leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), attached to the 2-methyldodecyl skeleton.

Bromination of Dodecanol Derivatives to Access this compound

A common and effective method for synthesizing this compound is through the bromination of the corresponding alcohol, 2-methyldodecan-1-ol. nih.gov This transformation can be achieved using various brominating agents, each with its own mechanistic pathway and reaction conditions.

Phosphorus Halide-Mediated Bromination (e.g., PBr₃, PPh₃/Br₂)

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols to alkyl bromides. byjus.comorgosolver.com The reaction typically proceeds via an Sₙ2 mechanism. wikipedia.org The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack, leading to an inversion of configuration if the carbon is chiral. byjus.com PBr₃ is often preferred over hydrobromic acid as it can provide higher yields and minimizes the risk of carbocation rearrangements. wikipedia.org

Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂). commonorganicchemistry.comwikipedia.org Similar to the PBr₃ reaction, the Appel reaction proceeds through an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reaction center. alfa-chemistry.comnrochemistry.com The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.orgyoutube.com

| Reagent System | Mechanism | Key Features |

| PBr₃ | Sₙ2 | Good for primary and secondary alcohols; minimizes rearrangements. byjus.comwikipedia.org |

| PPh₃/CBr₄ (Appel) | Sₙ2 | Mild conditions; inversion of stereochemistry. wikipedia.orgalfa-chemistry.com |

| PPh₃/Br₂ | Sₙ2 | Alternative bromine source for the Appel reaction. commonorganicchemistry.com |

Hydrobromination of Unsaturated Precursors (e.g., Dodecene Isomers)

The addition of hydrogen bromide (HBr) to an alkene is a fundamental reaction for the formation of alkyl bromides. For the synthesis of this compound, the logical precursor is 2-methyldodec-1-ene. The regioselectivity of this addition is crucial.

In the absence of peroxides, the reaction follows Markovnikov's rule. The proton from HBr adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. byjus.comchemguide.co.uk In the case of 2-methyldodec-1-ene, this would result in the formation of a tertiary carbocation at the C2 position, which would then be attacked by the bromide ion to yield 2-bromo-2-methyldodecane, not the desired product. quora.comlibretexts.org

To achieve the desired anti-Markovnikov addition, the reaction must be carried out in the presence of a radical initiator, such as peroxides. chemistrysteps.com This initiates a free-radical chain reaction. youtube.com The bromine radical (Br•) adds to the less substituted carbon of the double bond (C1), forming the more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to give the final product, this compound, and another bromine radical to propagate the chain. chemistrysteps.comyoutube.com

| Reaction Condition | Regioselectivity | Product from 2-methyldodec-1-ene |

| HBr | Markovnikov | 2-bromo-2-methyldodecane |

| HBr, ROOR (peroxide) | Anti-Markovnikov | This compound |

Use of In-Situ Generated Hydrogen Bromide

Hydrogen bromide can be generated in situ to avoid handling the corrosive gas directly. A common method involves the reaction of sodium or potassium bromide with a strong, non-oxidizing acid like concentrated sulfuric acid. libretexts.org The generated HBr then reacts with the alcohol, in this case, 2-methyldodecan-1-ol, to produce this compound. manac-inc.co.jp This method is often used for the synthesis of bromoalkanes from alcohols. libretexts.org Another approach involves the in-situ generation of bromine by combining hydrogen bromide with an oxidizing agent, which then acts as the brominating agent. manac-inc.co.jp

Radical Bromination Approaches for Alkane Precursors of this compound

Direct bromination of an alkane, such as 2-methyldodecane (B72444), can be achieved through a free-radical halogenation process. wikipedia.org This reaction is typically initiated by UV light or heat. However, this method often lacks selectivity, leading to a mixture of brominated isomers. The reactivity of hydrogen atoms in alkanes towards radical abstraction follows the order: tertiary > secondary > primary. Therefore, the bromination of 2-methyldodecane would preferentially occur at the tertiary carbon (C2), yielding 2-bromo-2-methyldodecane as the major product.

A more selective reagent for allylic and benzylic bromination is N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com NBS provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to double bonds. masterorganicchemistry.comchemistrysteps.com For the synthesis of this compound, if a suitable unsaturated precursor like 2-methyl-dodec-2-ene were used, allylic bromination with NBS would occur at the C1 or C4 position. Therefore, direct radical bromination of the saturated alkane is not a regioselective method for preparing this compound.

Substitution Reactions from Sulfonate Esters or Other Leaving Groups Leading to this compound

A reliable method for introducing a bromide ion is through an Sₙ2 reaction where a good leaving group is displaced. Alcohols can be converted into excellent leaving groups by transforming them into sulfonate esters, such as tosylates (OTs) or mesylates (OMs). chemistrysteps.commasterorganicchemistry.com

The synthesis would involve a two-step process:

Reaction of 2-methyldodecan-1-ol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.com This step converts the hydroxyl group into a tosylate or mesylate group without affecting the stereochemistry at the carbon center.

The resulting sulfonate ester is then treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr). The bromide ion acts as a nucleophile and displaces the tosylate or mesylate group via an Sₙ2 reaction, resulting in the formation of this compound with inversion of configuration at the reaction site. nih.govresearchgate.net

Catalytic and Advanced Synthetic Routes to this compound

Modern organic synthesis provides several catalytic and advanced pathways for the formation of alkyl halides like this compound. These methods offer improvements in selectivity, efficiency, and reaction conditions over more traditional approaches.

Transition Metal-Catalyzed Hydrohalogenation of Alkenes

The synthesis of this compound can be effectively achieved through the anti-Markovnikov hydrobromination of 2-methyldodec-1-ene. Transition metal catalysis is a powerful tool for controlling the regioselectivity of this addition. While classical radical addition initiated by peroxides or UV light can yield the desired product, transition metal-catalyzed methods offer alternative pathways, often under milder conditions. These reactions typically proceed via the functionalization of a C-H bond. rsc.org

Catalytic systems, particularly those involving late transition metals, can activate the alkene. The process can be viewed as part of a broader class of alkene functionalization reactions, including hydroarylation and carboboration, where a metal complex facilitates the addition of a reagent across the double bond. duke.educaltech.edu For the hydrobromination of 2-methyldodec-1-ene, a catalyst would be selected to favor the formation of the terminal bromide, avoiding the thermodynamically more stable secondary carbocation that would lead to the Markovnikov product. The choice of metal, ligands, and reaction conditions is critical to steer the reaction toward the desired 1-bromo isomer.

| Method | Precursor | Catalyst Type | Key Principle |

| Catalytic Hydrobromination | 2-methyldodec-1-ene | Late Transition Metal Complex | Catalyst controls regioselectivity to favor anti-Markovnikov addition. |

Photoredox Catalysis in the Synthesis of Alkyl Halides

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a potent strategy for the formation of alkyl halides. youtube.com This methodology relies on a photocatalyst that, upon light absorption, enters an excited state with enhanced redox capabilities. youtube.com It can then engage in single-electron transfer (SET) with a substrate to generate a radical species. youtube.com

For the synthesis of this compound from 2-methyldodec-1-ene, a photoredox cycle could be employed to achieve anti-Markovnikov hydrobromination. In a typical mechanism, an excited photocatalyst would interact with a bromine source to generate a bromine radical. This radical adds to the terminal carbon of the alkene, forming a more stable secondary alkyl radical at the C2 position. This intermediate then abstracts a hydrogen atom from a suitable donor in the reaction mixture to yield the final this compound product and regenerate the catalyst. This approach avoids the use of stoichiometric and often harsh reagents, aligning with the principles of green chemistry. researchgate.net

| Catalyst Type | Energy Source | Intermediate | Outcome |

| Ruthenium or Iridium Polypyridyl Complexes, Organic Dyes | Visible Light | Carbon-centered radical | C-Br bond formation via a net hydrobromination. nih.gov |

Employing Novel Brominating Reagents (e.g., N-Bromocaprolactam)

The choice of brominating reagent is crucial for the successful synthesis of alkyl bromides. Novel reagents have been developed to offer advantages in terms of stability, selectivity, and safety. N-Bromocaprolactam is one such reagent, serving as an electrophilic bromine source. enamine.net It is noted as a milder alternative to more common reagents like N-bromosuccinimide (NBS) and does not require peroxide initiators or light to induce bromination reactions. enamine.net

N-Bromocaprolactam can be used in various bromination reactions, including the synthesis of this compound from suitable precursors. For instance, it could be employed in the radical-mediated hydrobromination of 2-methyldodec-1-ene in the presence of a hydrogen atom source. Alternatively, it can be used to convert the corresponding alcohol, 2-methyldodecan-1-ol, into the target alkyl bromide, often in conjunction with a reagent like triphenylphosphine. The stable, crystalline nature of N-bromocaprolactam makes it a convenient and effective reagent in modern synthetic chemistry. enamine.net

Stereoselective Synthesis of Enantiomeric Forms of this compound

The C2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is of significant interest and requires the use of asymmetric synthesis techniques. nih.govmdpi.com

Asymmetric Synthesis Techniques from Chiral Precursors

One of the most direct approaches to obtaining a single enantiomer of a target molecule is to begin with a starting material that is already enantiomerically pure. mdpi.com This "chiral pool" synthesis relies on the vast number of chiral molecules available from natural sources.

To synthesize a specific enantiomer of this compound, one could start from a chiral precursor such as (R)- or (S)-2-methyldodecan-1-ol. This chiral alcohol can be sourced from the chiral pool or prepared through asymmetric reduction of a corresponding ketone or aldehyde. The conversion of the chiral alcohol to the chiral bromide can then be accomplished using standard methods that proceed with known stereochemical outcomes (e.g., inversion or retention). For example, the Appel reaction (using triphenylphosphine and carbon tetrabromide) or treatment with phosphorus tribromide are common methods for this transformation. This strategy effectively transfers the stereochemical information from the precursor to the final product. The construction of complex stereocenters, such as non-adjacent 1,3-stereocenters, is a testament to the power of modern asymmetric synthesis. nih.gov

| Chiral Precursor | Key Transformation | Stereochemical Outcome |

| (R)- or (S)-2-methyldodecan-1-ol | Alcohol to Bromide Conversion (e.g., Appel Reaction) | Typically inversion of stereocenter |

| (R)- or (S)-2-methyldodecanoic acid | Carboxylic Acid to Bromide (e.g., Hunsdiecker reaction) | Retention or loss of stereochemistry depending on method |

Chiral Auxiliary-Mediated Synthesis for Stereochemical Control

When a suitable chiral precursor is unavailable, a powerful alternative is the use of a chiral auxiliary. This method involves temporarily attaching a chiral molecule to a prochiral substrate to direct a subsequent chemical reaction, inducing diastereoselectivity. mdpi.comnih.gov After the new stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product. rsc.org

For the synthesis of this compound, a strategy could involve an Evans asymmetric alkylation. In this approach, a chiral oxazolidinone auxiliary would be acylated with a suitable carboxylic acid derivative. The resulting enolate can then be alkylated with high diastereoselectivity. For instance, one could construct the carbon skeleton and then introduce the methyl group at the C2 position stereoselectively. Following the key bond-forming step, the auxiliary is cleaved, and the resulting chiral carboxylic acid can be reduced to the corresponding alcohol and subsequently converted to the target bromide, (R)- or (S)-1-bromo-2-methyldodecane. This method allows for the creation of chirality in a predictable manner. nih.gov

Reactivity and Mechanistic Investigations of 1 Bromo 2 Methyldodecane

Nucleophilic Substitution Reactions of 1-Bromo-2-methyldodecane

Nucleophilic substitution reactions involve the replacement of the bromine atom, the leaving group, by a nucleophile. savemyexams.com For this compound, the primary substitution pathways are the SN1 and SN2 mechanisms, with the predominant pathway being highly dependent on reaction conditions. masterorganicchemistry.com

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise mechanism that proceeds through a carbocation intermediate. vedantu.comchemguide.co.uk The rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a bromide ion and a carbocation. chemist.sg

For this compound, this initial dissociation would form a primary carbocation. Primary carbocations are highly unstable and energetically unfavorable. libretexts.orglibretexts.org However, a key consideration for this substrate is the potential for a carbocation rearrangement. The initially formed primary carbocation can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C2) moves with its pair of electrons to the positively charged carbon (C1). youtube.comaceorganicchem.com

This rearrangement transforms the unstable primary carbocation into a more stable secondary carbocation (the 2-methyldodecyl cation). The stability of carbocations increases with the number of attached alkyl groups due to inductive effects and hyperconjugation, following the order: tertiary > secondary > primary > methyl. libretexts.orglibretexts.orgmasterorganicchemistry.com The formation of this more stable secondary intermediate makes the SN1 pathway more accessible than for unbranched primary alkyl halides. libretexts.org Once the secondary carbocation is formed, it is rapidly attacked by a nucleophile to yield the final substitution product. chemicalnote.com

The SN1 mechanism is favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents (e.g., water, alcohols) and weak nucleophiles. libretexts.orglibretexts.org

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction occurs in a single, concerted step. savemyexams.com The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. youtube.com The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.comchemicalnote.com

Typically, primary alkyl halides are excellent substrates for SN2 reactions due to minimal steric hindrance around the reaction center. chemicalnote.comsavemyexams.com However, this compound presents a more complex case. The presence of a methyl group on the β-carbon (C2) introduces significant steric hindrance, shielding the electrophilic carbon (C1) from the backside attack of the nucleophile. youtube.comlibretexts.org This phenomenon is known as β-branching. This steric congestion raises the energy of the transition state, thereby slowing the rate of the SN2 reaction significantly. libretexts.org For comparison, the reaction rate for neopentyl halides, which also feature β-branching, can be thousands of times slower than for simple primary halides. masterorganicchemistry.com

Despite this hindrance, the SN2 pathway is still possible and is favored by the use of strong nucleophiles and polar aprotic solvents. libretexts.org

NN| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (dissociation, then nucleophilic attack) chemicalnote.com | One-step (concerted reaction) masterorganicchemistry.com |

| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) chemist.sg | Rate = k[Alkyl Halide][Nucleophile] (Bimolecular) chemicalnote.com |

| Intermediate | Yes (Primary carbocation, rearranges to secondary) aceorganicchem.com | No (Transition state only) vedantu.com |

| Reactivity Influence | Favored by carbocation stability (rearrangement is key) libretexts.org | Disfavored by steric hindrance from β-methyl group libretexts.org |

| Stereochemistry | Racemization (attack on planar carbocation) masterorganicchemistry.comchemicalnote.com | Inversion of configuration (backside attack) masterorganicchemistry.comvedantu.com |

The competition between SN1 and SN2 pathways for this compound is heavily influenced by the choice of solvent and the nature of the nucleophile. libretexts.orgcsbsju.edu

Solvent Effects :

Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms, allowing them to form hydrogen bonds. libretexts.orgcsbsju.edu These solvents excel at stabilizing both the leaving group anion and the carbocation intermediate through solvation. libretexts.orgyoutube.com This stabilization lowers the energy of the transition state for the rate-determining step of the SN1 reaction, thus promoting the SN1 pathway. csbsju.edu Conversely, these solvents can solvate the nucleophile, making it less reactive and hindering the SN2 pathway. libretexts.orgyoutube.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack the ability to form hydrogen bonds. libretexts.org They can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, which strongly favors the bimolecular SN2 mechanism. libretexts.orgkhanacademy.org

Nucleophile Strength :

Strong Nucleophiles (e.g., I⁻, HS⁻, CN⁻, OH⁻) are highly reactive and favor the SN2 mechanism, which requires a powerful nucleophile to attack the sterically hindered carbon. libretexts.orgechemi.com

Weak Nucleophiles (e.g., H₂O, ROH) are not reactive enough to initiate an SN2 attack, especially on a sterically hindered substrate. They will preferentially wait for the formation of a carbocation via the SN1 pathway before reacting. libretexts.org

| Nucleophile | Solvent | Favored Pathway |

|---|---|---|

| Strong (e.g., NaCN) | Polar Aprotic (e.g., DMSO) | SN2 (despite steric hindrance) |

| Weak (e.g., H₂O) | Polar Protic (e.g., H₂O) | SN1 (solvolysis) |

| Strong (e.g., NaOH) | Polar Protic (e.g., Ethanol/Water) | Competition between SN2 and Elimination (E2) |

| Weak (e.g., CH₃OH) | Polar Aprotic (e.g., Acetone) | Very slow reaction, slight favorability for SN2 |

The stereochemical outcome of a nucleophilic substitution reaction depends entirely on the operative mechanism. Assuming the reaction starts with a chiral enantiomer of this compound (e.g., (S)-1-bromo-2-methyldodecane):

SN2 Mechanism : The concerted, backside attack by the nucleophile forces the molecule's stereocenter to invert, much like an umbrella turning inside out in the wind. masterorganicchemistry.com This process is called Walden inversion and results in a single product with the opposite stereochemical configuration (e.g., (R)-product). vedantu.com

SN1 Mechanism : The reaction proceeds through a planar, achiral carbocation intermediate. aceorganicchem.comquora.com The nucleophile can attack this flat intermediate from either face with nearly equal probability. masterorganicchemistry.comchemicalnote.com This leads to a mixture of products with both retention and inversion of the original configuration. The result is a racemic or nearly racemic mixture, meaning the product is optically inactive. vedantu.comchemicalnote.com

Elimination Reactions of this compound

Elimination reactions compete with substitution and result in the formation of an alkene by removing a hydrogen atom and the leaving group from adjacent carbons. byjus.comucsb.edu

E2 Pathway : The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the leaving group departs from the α-carbon. byjus.comlumenlearning.com This pathway competes with the SN2 reaction and is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) that are poor nucleophiles. masterorganicchemistry.com For this compound, the α-carbon is C1 and the β-carbon is C2. The base will abstract the single proton from C2, leading to the formation of one specific alkene: 2-methyl-1-dodecene (B98622) . The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. stackexchange.comyoutube.com

E1 Pathway : The E1 (Elimination, Unimolecular) mechanism is a two-step process that competes with the SN1 reaction. pharmaguideline.comlibretexts.org It proceeds through the same carbocation intermediate as the SN1 pathway. lumenlearning.com After the formation and potential rearrangement to the secondary carbocation at C2, a weak base (often the solvent) removes a proton from an adjacent carbon to form a double bond. byjus.comlumenlearning.com In this case, a proton could be removed from C1 or C3.

Removal of a proton from C1 yields 2-methyl-1-dodecene .

Removal of a proton from C3 yields 2-methyl-2-dodecene .

According to Zaitsev's Rule , when multiple elimination products are possible, the more substituted (and therefore more stable) alkene will be the major product. libretexts.org Therefore, in an E1 reaction, 2-methyl-2-dodecene would be the predicted major product. The E1 pathway is favored by high temperatures and the use of weak, non-nucleophilic bases in polar protic solvents. libretexts.orglibretexts.org

Regioselectivity: Saytzeff vs. Hofmann Products

In elimination reactions of this compound, the regiochemical outcome—the formation of either the more substituted Saytzeff product (2-methyl-1-dodecene) or the less substituted Hofmann product (2-methyl-2-dodecene)—is highly dependent on the reaction conditions, particularly the nature of the base employed.

Generally, the use of a small, unhindered base favors the thermodynamically more stable Saytzeff product. This is in accordance with Zaitsev's rule, which predicts that the more substituted alkene will be the major product in an elimination reaction. vaia.com Conversely, a bulky, sterically hindered base will preferentially abstract a proton from the less hindered carbon, leading to the formation of the Hofmann product. stackexchange.comucla.edu

| Base | Product Favored | Rationale |

| Small, unhindered (e.g., ethoxide) | Saytzeff (2-methyl-2-dodecene) | The base can access the more substituted β-carbon, leading to the more stable alkene. youtube.com |

| Bulky, hindered (e.g., t-butoxide) | Hofmann (2-methyl-1-dodecene) | Steric hindrance prevents the base from accessing the more substituted β-carbon, favoring proton abstraction from the less hindered methyl group. ucla.edu |

The choice of the leaving group can also influence the product ratio. While bromine is a good leaving group, the presence of a bulky leaving group can also favor the Hofmann product. youtube.com

Competition between Substitution and Elimination Pathways

This compound, being a secondary alkyl halide, can undergo both substitution (S"N"1 and S"N"2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by several factors, including the strength and concentration of the nucleophile/base, the solvent, and the temperature. youtube.comyoutube.com

Nature of the Nucleophile/Base: A strong, non-bulky nucleophile will favor an S"N"2 reaction. A strong, bulky base will favor an E2 reaction. youtube.com Weak nucleophiles/bases favor S"N"1 and E1 mechanisms. youtube.com

Solvent: Polar aprotic solvents favor S"N"2 reactions, while polar protic solvents favor S"N"1 and E1 reactions. youtube.com

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com

| Reaction Conditions | Predominant Mechanism | Expected Product(s) |

| Strong, non-bulky nucleophile (e.g., NaOH in acetone) | S"N"2 | 2-Methyldodecan-1-ol |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | 2-Methyl-1-dodecene (Hofmann) |

| Weak nucleophile/base in a polar protic solvent (e.g., ethanol) | S"N"1/E1 | 2-Methyldodecan-1-ol, 2-ethoxy-2-methyldodecane, 2-methyl-1-dodecene, 2-methyl-2-dodecene |

Formation of Organometallic Reagents from this compound

Grignard Reagent Formation and Reactivity

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2-methyldodecyl)magnesium bromide. mnstate.eduwikipedia.orgmasterorganicchemistry.com The reaction is initiated by the activation of the magnesium surface, which can be achieved by methods such as using iodine crystals or 1,2-dibromoethane. wikipedia.orgwvu.edu

The resulting Grignard reagent is a powerful nucleophile and a strong base. mnstate.edumasterorganicchemistry.com It can react with a wide range of electrophiles, including:

Carbonyl compounds: Aldehydes and ketones react to form secondary and tertiary alcohols, respectively. wvu.edulibretexts.org

Esters: Two equivalents of the Grignard reagent add to esters to produce tertiary alcohols. wvu.edu

Carbon dioxide: Carboxylation of the Grignard reagent, followed by an acidic workup, yields 3-methyldodecanoic acid. libretexts.org

Organolithium Compound Generation and Subsequent Reactions

The generation of an organolithium reagent from this compound can be achieved through reaction with a strong organolithium base, such as tert-butyllithium. This process involves a lithium-halogen exchange. The resulting (2-methyldodecyl)lithium is a highly reactive species.

These organolithium compounds are potent nucleophiles and bases, participating in reactions similar to Grignard reagents but often with enhanced reactivity.

Organozinc and Other Organometallic Precursors

Organozinc reagents of this compound can be prepared either by direct insertion of activated zinc (Rieke® Zinc) or by transmetalation from the corresponding organolithium or Grignard reagent. sigmaaldrich.comsigmaaldrich.com The direct insertion method is advantageous as it tolerates a wider variety of functional groups. sigmaaldrich.com

Organozinc compounds are particularly useful in carbon-carbon bond-forming reactions, such as the Negishi coupling. sigmaaldrich.com They are generally less reactive than their Grignard and organolithium counterparts, which can lead to higher selectivity in certain reactions. researchgate.net

Cross-Coupling Reactions Involving this compound as an Electrophile

This compound can serve as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

A notable example is the Suzuki-Miyaura coupling, where this compound can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net Similarly, in a Negishi coupling, an organozinc reagent can be coupled with this compound using a palladium or nickel catalyst. researchgate.net Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative. bris.ac.uk

These reactions provide a versatile means to introduce the 2-methyldodecyl group onto a variety of organic scaffolds.

| Cross-Coupling Reaction | Nucleophile | Catalyst | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Palladium complex | Alkylated arene or other organic moiety |

| Negishi | Organozinc reagent | Palladium or Nickel complex | Alkylated arene or other organic moiety |

| Kumada | Grignard reagent | Palladium or Nickel complex | Alkylated arene or other organic moiety |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. masterorganicchemistry.commdpi.com While extensively used for aryl and vinyl halides, the coupling of alkyl halides, especially secondary ones like this compound, can be more challenging due to slower oxidative addition and the potential for β-hydride elimination.

Recent advancements have led to the development of catalytic systems that can effectively couple alkyl bromides. These systems often employ sophisticated phosphine (B1218219) ligands that promote the desired cross-coupling pathway. For instance, the use of bulky, electron-rich phosphine ligands can facilitate the oxidative addition of the alkyl bromide to the palladium(0) center and suppress unwanted side reactions.

A general scheme for the Suzuki-Miyaura coupling of an alkyl bromide is shown below:

R-X (Alkyl Halide, e.g., this compound) + R'-B(OR'')₂ (Organoboron reagent) --(Pd catalyst, Base)--> R-R'

Research on similar secondary alkyl bromides suggests that the choice of catalyst, ligand, and base is crucial for achieving good yields. For example, studies on the coupling of other bromoalkanes have shown that catalysts like Pd(OAc)₂ with ligands such as SPhos can be effective. mdpi.com The reaction is typically carried out in solvents like dioxane or THF with a base such as K₃PO₄ or Cs₂CO₃. nih.govyonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-95 | mdpi.com |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 80-100 | 70-90 | rsc.org |

| NiCl₂(dme) | (i-Pr)-Pybox | DMI/THF | rt | 70-90 | orgsyn.org |

The mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

Negishi and Heck Coupling Reactions

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov This reaction is particularly useful for forming C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. For a secondary alkyl bromide like this compound, Negishi coupling offers a viable route for introducing various organic fragments.

The preparation of the required organozinc reagent from this compound can be achieved through direct insertion of activated zinc or by transmetalation. The subsequent coupling with an aryl or vinyl halide would proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or one derived from Pd(OAc)₂ and a suitable ligand. nih.govresearchgate.net The reaction is known for its high functional group tolerance. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The traditional Heck reaction primarily involves aryl and vinyl halides. The use of saturated alkyl halides like this compound is less common and presents challenges, mainly due to the slow rate of oxidative addition and the propensity for β-hydride elimination from the alkyl-palladium intermediate. masterorganicchemistry.com However, variations of the Heck reaction, sometimes referred to as Heck-type reactions, have been developed for alkyl halides, often requiring specialized catalytic systems and reaction conditions. nih.govlibretexts.org

Catalytic C-N and C-C Bond Formations

Beyond the classic named coupling reactions, this compound can participate in other catalytic carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.

C-N Bond Formation: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of arylamines. nih.gov The extension of this methodology to alkyl halides allows for the formation of alkylamines. The reaction of this compound with various amines (primary, secondary, or even amides) can be achieved using a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base. beilstein-journals.orgnih.gov

Table 2: Catalytic Systems for C-N Bond Formation with Alkyl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactants | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 80-110 | Amides, Amines | beilstein-journals.orgnih.gov |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70-100 | Primary Amines | nih.gov |

C-C Bond Formation: Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems for C-C bond formation, particularly with alkyl electrophiles. wikipedia.org Nickel catalysts can effectively couple this compound with a variety of organometallic reagents, including Grignard reagents and organozinc compounds. These reactions often exhibit high efficiency and functional group tolerance.

Radical Reactions of this compound

Under conditions that favor free radical pathways, such as exposure to UV light or the presence of a radical initiator (e.g., AIBN or peroxides), this compound can undergo radical reactions. The homolytic cleavage of the C-Br bond would generate a secondary alkyl radical.

This 2-methyldodecyl radical is relatively stable due to hyperconjugation with the adjacent methyl group and the alkyl chain. It can participate in various radical chain reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. wikipedia.orglibretexts.org For example, the free-radical addition of HBr to alkenes proceeds via an anti-Markovnikov mechanism, and a similar principle would apply if the 2-methyldodecyl radical were to add to an unsaturated system. pharmaguideline.comlibretexts.orgmasterorganicchemistry.com

The formation of this radical can also be relevant in certain metal-catalyzed reactions that may have radical intermediates as part of their mechanistic cycle. It is important to note that free-radical bromination of 2-methyldodecane (B72444) would be expected to be highly selective, favoring the formation of the most stable tertiary radical if such a position were available, but in its absence, would target other susceptible C-H bonds based on their stability. vaia.comyoutube.com

Reactions with Specific Carbon-Based Nucleophiles (e.g., Acetylide Ions)

Acetylide ions (RC≡C⁻) are potent carbon-based nucleophiles that can participate in Sₙ2 reactions with alkyl halides to form new carbon-carbon bonds, a reaction known as acetylide alkylation. masterorganicchemistry.comyoutube.com This reaction is a fundamental method for extending carbon chains. organic-chemistry.org

The reaction of this compound with an acetylide, such as sodium acetylide (HC≡CNa), would be expected to proceed via an Sₙ2 mechanism. However, as this compound is a secondary alkyl halide, the reaction rate will be significantly influenced by steric hindrance. quora.com The bulky methyl group adjacent to the reaction center can impede the backside attack of the nucleophile.

CH₃(CH₂)₉CH(CH₃)CH₂Br + RC≡C⁻Na⁺ → CH₃(CH₂)₉CH(CH₃)CH₂C≡CR + NaBr

Competition with the E2 elimination reaction is a significant consideration, especially with sterically hindered secondary halides and strongly basic nucleophiles like acetylides. masterorganicchemistry.compearson.comchegg.com The choice of solvent and reaction conditions can influence the ratio of substitution to elimination products. Less sterically demanding acetylides and polar aprotic solvents would favor the Sₙ2 pathway.

Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur Nucleophiles)

This compound readily undergoes nucleophilic substitution reactions with a variety of heteroatom nucleophiles. These reactions typically follow an Sₙ2 pathway, although the secondary nature of the substrate makes it susceptible to competing E2 elimination, particularly with strong, bulky bases.

Nitrogen Nucleophiles: Amines can act as nucleophiles to displace the bromide ion, leading to the formation of secondary or tertiary amines, or quaternary ammonium (B1175870) salts, depending on the nature of the amine and the reaction conditions. sigmaaldrich.com Ammonia, primary amines, and secondary amines can all be used as nucleophiles. Due to the steric hindrance at the reaction center, these reactions may require elevated temperatures.

Oxygen Nucleophiles: Alkoxide ions (RO⁻), generated from alcohols and a strong base, are excellent oxygen nucleophiles. Their reaction with this compound would yield ethers. However, alkoxides are also strong bases, and the E2 elimination to form an alkene is a major competing pathway. scispace.com The ratio of substitution (Sₙ2) to elimination (E2) is highly dependent on the steric bulk of the alkoxide and the reaction conditions. Less hindered alkoxides like methoxide (B1231860) and ethoxide are more likely to give a higher proportion of the ether product compared to a bulky base like tert-butoxide. The use of polar aprotic solvents can enhance the nucleophilicity of the alkoxide. scispace.com

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols (RSH) and their conjugate bases, thiolate ions (RS⁻), are generally excellent nucleophiles and weaker bases compared to their oxygen counterparts. This characteristic makes them highly effective for Sₙ2 reactions with less competition from elimination. The reaction of this compound with a thiolate would be expected to proceed efficiently to give the corresponding thioether (sulfide). askiitians.com

Table 3: Reactivity with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Expected Major Product | Potential Byproduct | Key Considerations |

|---|---|---|---|---|

| Nitrogen | Ammonia (NH₃) | Primary Amine | May require elevated temperature | |

| Oxygen | Sodium Ethoxide (NaOEt) | Ether | Alkene (Elimination) | Competition between Sₙ2 and E2 |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Thioether | Generally high Sₙ2 selectivity |

Applications of 1 Bromo 2 Methyldodecane in Advanced Organic Synthesis

Role as a Building Block for Complex Molecular Architectures

Primary alkyl bromides like 1-bromo-2-methyldodecane are valuable building blocks in organic synthesis. Their principal reactivity involves the carbon-bromine bond, where the carbon is electrophilic and the bromide is a good leaving group. This allows for the construction of more complex molecules through several key reaction types.

One of the most fundamental applications is in the formation of organometallic reagents, particularly Grignard reagents. chemguide.co.ukwikipedia.org By reacting this compound with magnesium metal in an ether solvent, one could form the corresponding Grignard reagent, (2-methyldodecyl)magnesium bromide. This reagent would act as a potent nucleophile, capable of reacting with a wide array of electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds and construct more elaborate molecular frameworks. wvu.edu

Additionally, the bromide can be displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of different functional groups, thereby transforming the simple alkyl halide into a more complex intermediate tailored for a specific synthetic target.

Synthesis of Long-Chain Branched Alkanes and Alkenes

This compound is an ideal precursor for synthesizing other long-chain branched alkanes. The most direct method would be the reduction of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom to yield 2-methyldodecane (B72444). This can be achieved using various reducing agents or by the protonolysis of its Grignard reagent with water. chemguide.co.ukwikipedia.org

Furthermore, coupling reactions are a powerful tool for extending the carbon chain. For instance, reacting the Grignard reagent of this compound with another alkyl halide in the presence of a suitable catalyst could form a longer, more complex branched alkane. Cross-coupling reactions, such as those catalyzed by palladium or nickel, are frequently used to join alkyl chains. mdpi.com

Synthesis of alkenes could be accomplished through elimination reactions, typically by treating this compound with a strong, non-nucleophilic base.

Intermediate in the Stereospecific Synthesis of Natural Products

The synthesis of natural products often requires the precise construction of complex carbon skeletons with specific stereochemistry. researchgate.net Chiral alkyl halides are valuable intermediates in this context. If this compound were available in an enantiomerically pure form, such as (S)- or (R)-1-bromo-2-methyldodecane, it could be used in stereospecific syntheses.

For example, a stereochemically defined Grignard reagent derived from a chiral version of this compound could be added to a prochiral ketone. This would create a new stereocenter, and the stereochemical outcome would be influenced by the existing stereocenter in the Grignard reagent. Similarly, SN2 reactions with chiral nucleophiles would proceed with a predictable inversion of stereochemistry at the carbon bearing the bromine, a fundamental principle in asymmetric synthesis. While specific examples involving this compound are not documented, the synthesis of other natural products has relied on similar strategies using different chiral alkyl halides. researchgate.net

Precursor for the Synthesis of Agrochemical Intermediates

Many active ingredients in agrochemicals, such as pesticides and herbicides, are complex organic molecules. The synthesis of these compounds often involves building blocks that can be functionalized and incorporated into the final structure. Bromoalkanes are used to introduce specific alkyl groups into larger molecules. researchgate.netresearchgate.net The long, branched alkyl chain of this compound could be used to impart lipophilicity to a potential agrochemical, which can be crucial for its transport and activity. The synthesis would likely involve nucleophilic substitution or cross-coupling reactions to attach the 2-methyldodecyl group to a core heterocyclic or aromatic structure common in agrochemicals. researchgate.net

Utilization in the Development of Materials (e.g., Polymers, Surfactants)

The long hydrocarbon tail of this compound makes it a potential candidate for the synthesis of surfactants. Surfactants are amphiphilic molecules, possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The 2-methyldodecyl group would serve as the hydrophobic component. By replacing the bromine with a suitable hydrophilic head group—such as a sulfonate, carboxylate, or polyether chain—one could theoretically synthesize a novel surfactant. The branched nature of the tail could influence the packing and micelle formation properties of the resulting surfactant.

In polymer science, alkyl bromides can act as initiators in certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP). While not a common initiator, it could theoretically be used to start the growth of a polymer chain, anchoring the 2-methyldodecyl group at one end of the resulting polymer.

Chiral Pool Synthesis and Enantioselective Routes to Target Molecules

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. rsc.org If a chiral version of this compound could be derived from a natural source, it would be a valuable addition to the chiral pool.

More commonly, enantioselective routes are developed to synthesize chiral molecules from achiral precursors using chiral catalysts or auxiliaries. mdpi.comnih.gov An enantioselective synthesis of (S)- or (R)-1-bromo-2-methyldodecane would allow its use in the asymmetric synthesis of more complex targets. rsc.org For example, the highly enantioselective addition of its Grignard reagent to an aldehyde, mediated by a chiral ligand, could generate chiral alcohols with high optical purity. rsc.org These types of reactions are fundamental to modern pharmaceutical and fine chemical synthesis, where the biological activity of a molecule is often dependent on its specific stereoisomer. mdpi.comrsc.org

Advanced Characterization and Analytical Methodologies in Research Contexts

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-field and multi-dimensional NMR spectroscopy are paramount for the unambiguous structural confirmation of 1-Bromo-2-methyldodecane. These techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons of the methyl group at the chiral center (C2) would appear as a doublet, coupled to the adjacent methine proton. The two diastereotopic protons of the brominated methylene (B1212753) group (-CH₂Br) would likely appear as a complex multiplet due to coupling with the adjacent chiral proton. The long dodecyl chain would produce a series of overlapping multiplets, with the terminal methyl group appearing as a distinct triplet. docbrown.info

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data for analogous compounds like 1-bromo-2-methylpropane (B43306) and general NMR principles.

| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Expected Splitting Pattern | Notes |

| -CH₂Br (C1) | ¹H NMR | ~3.3 - 3.5 | Doublet of doublets (dd) | Diastereotopic protons coupled to the C2 proton. |

| -CH- (C2) | ¹H NMR | ~1.7 - 1.9 | Multiplet (m) | Coupled to protons on C1, C3, and the C2-methyl group. |

| -CH₃ (on C2) | ¹H NMR | ~1.0 - 1.1 | Doublet (d) | Coupled to the single proton on C2. |

| -(CH₂)₉- | ¹H NMR | ~1.2 - 1.4 | Multiplet (m) | Overlapping signals from the long alkyl chain. |

| Terminal -CH₃ | ¹H NMR | ~0.8 - 0.9 | Triplet (t) | Coupled to the adjacent CH₂ group. |

| -CH₂Br (C1) | ¹³C NMR | ~40 - 45 | - | Downfield shift due to the electronegative Br atom. docbrown.info |

| -CH- (C2) | ¹³C NMR | ~35 - 40 | - | Chiral center. |

| -CH₃ (on C2) | ¹³C NMR | ~18 - 22 | - | |

| -(CH₂)₉- | ¹³C NMR | ~22 - 32 | - | Series of signals for the non-equivalent carbons. |

| Terminal -CH₃ | ¹³C NMR | ~14 | - |

NMR spectroscopy is a powerful non-invasive tool for monitoring chemical reactions in real-time. In syntheses involving this compound, such as nucleophilic substitution or Grignard reagent formation, NMR can be used to track the disappearance of reactant signals and the concurrent appearance of product signals. For instance, in a substitution reaction where the bromine is replaced by another functional group (e.g., -OH, -CN), the characteristic downfield signal of the -CH₂Br protons would diminish, while new signals corresponding to the protons adjacent to the new functional group would emerge. This allows for the identification of transient intermediates and the elucidation of reaction mechanisms by observing changes in chemical shifts and coupling constants throughout the reaction process. nih.gov

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers ((R)- and (S)-isomers). In a standard achiral solvent, the NMR spectra of both enantiomers are identical. To distinguish them, chiral resolving agents (also known as chiral shift reagents), typically lanthanide complexes, can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, which have different magnetic environments. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the quantification of the enantiomeric excess (ee) of a given sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis in Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and identifying it within complex reaction mixtures. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. A key feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). docbrown.info

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation pathways would include:

Loss of a bromine radical: Leading to a prominent peak at [M-Br]⁺.

Alpha-cleavage: Scission of the C-C bond adjacent to the bromine, though the C-Br bond is weaker and more likely to break first. docbrown.info

Cleavage along the alkyl chain: Resulting in a series of hydrocarbon fragments separated by 14 mass units (-CH₂-).

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Ion Formula | Fragment Identity | Notes |

| 262/264 | [C₁₃H₂₇Br]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) | The two peaks of nearly equal intensity are characteristic of a monobrominated compound. nih.gov |

| 183 | [C₁₃H₂₇]⁺ | [M-Br]⁺ | Loss of the bromine radical. |

| 57 | [C₄H₉]⁺ | Butyl cation | A common and often stable fragment in alkyl chains. docbrown.info |

| 43 | [C₃H₇]⁺ | Propyl cation | Another common alkyl fragment. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Monitoring Functional Group Transformations in Syntheses

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. researchgate.netmdpi.com For this compound, the IR spectrum would be dominated by absorptions corresponding to the alkyl chain. docbrown.info

C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region.

C-H bending: Bands in the 1465-1375 cm⁻¹ region.

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, which confirms the presence of the alkyl bromide functional group. docbrown.info

Raman spectroscopy provides complementary information and is often particularly sensitive to the less polar C-Br bond. In the context of synthesis, these techniques are invaluable for monitoring reactions. For example, if this compound is converted to an alcohol, IR spectroscopy would show the disappearance of the C-Br stretch and the appearance of a strong, broad O-H stretching band around 3300-3500 cm⁻¹. nih.gov

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing definitive proof of molecular structure and absolute configuration. nih.gov Since this compound is a liquid at room temperature, it cannot be analyzed directly by this method. However, a solid crystalline derivative can be synthesized for analysis. For instance, the bromine atom could be substituted by a group that promotes crystallization, such as a derivative of a planar aromatic molecule. By analyzing the crystal structure of this derivative, the connectivity and, crucially, the absolute stereochemistry ((R) or (S)) of the chiral center inherited from the original this compound can be unambiguously determined. growingscience.comresearchgate.net This technique is foundational for validating the results of asymmetric syntheses.

Advanced Chromatographic Techniques (e.g., Chiral GC/HPLC) for Separation and Purity Assessment of Enantiomers

Chromatographic methods are essential for separating this compound from reaction byproducts and, most importantly, for separating its two enantiomers. nih.gov

Gas Chromatography (GC): Suitable for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification.

High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment.

For the crucial task of separating the (R) and (S) enantiomers, specialized chiral chromatography is required. nih.gov This involves using a chiral stationary phase (CSP) in either a GC or HPLC column. gcms.cz These stationary phases, often based on derivatized cyclodextrins or polysaccharides, interact differently with each enantiomer, leading to different retention times and enabling their separation and quantification. researchgate.net This is the most common and powerful method for determining the enantiomeric purity of a chiral compound like this compound.

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Methyldodecane

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of flexible molecules like 1-bromo-2-methyldodecane. The long dodecane (B42187) chain allows for a multitude of conformations, and the presence of a methyl branch and a bromine atom introduces specific steric and electronic effects.

Conformational Analysis:

Molecular mechanics force fields, such as AMBER, CHARMM, or OPLS, can be used to calculate the potential energy of different conformers of this compound. The rotation around the various carbon-carbon single bonds gives rise to a complex potential energy surface. The most stable conformers would be those that minimize steric hindrance. For the long alkyl chain, an extended, all-staggered conformation is generally favored. However, the presence of the methyl group at the C2 position introduces gauche interactions that can influence the local conformation.

MD simulations can provide a more dynamic picture of the conformational flexibility of this compound. By simulating the motion of the molecule over time, it is possible to observe transitions between different conformational states and to calculate the populations of these states at a given temperature. These simulations can reveal how the molecule folds and what the most probable shapes it adopts in different environments are.

Intermolecular Interactions:

MD simulations are also well-suited to study the interactions of this compound with other molecules, including solvent molecules or other solute molecules. The bromine atom, being electronegative, can participate in halogen bonding, a type of non-covalent interaction where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on another molecule. The long alkyl chain will primarily engage in van der Waals interactions. In a condensed phase, these simulations can provide insights into properties like solvation free energy and the structure of the solvation shell around the molecule.

Illustrative Data Table for Conformational Analysis:

Below is a hypothetical data table illustrating the kind of information that could be obtained from a molecular mechanics study on the dihedral angles of this compound.

| Dihedral Angle | Most Stable Conformation (degrees) | Energy (kcal/mol) |

| Br-C1-C2-C3 | ~180 (anti) | 0.0 |

| C1-C2-C3-C4 | ~60 (gauche) | 0.9 |

| C2-C3-C4-C5 | ~180 (anti) | 0.0 |

| C3-C4-C5-C6 | ~180 (anti) | 0.0 |

Note: This data is illustrative and based on general principles of conformational analysis for alkanes and haloalkanes.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and stability of this compound. nih.gov These methods solve the Schrödinger equation (or an equivalent formulation in DFT) to provide information about molecular orbitals, electron density, and electrostatic potential.

Electronic Structure:

DFT calculations can be used to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed with a functional like B3LYP and a suitable basis set, such as 6-311++G(d,p), to accurately account for the electronic effects of the bromine atom. researchgate.net

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of the molecule. For a haloalkane, the HOMO is typically associated with the lone pairs of the halogen atom, while the LUMO is often the antibonding orbital of the carbon-halogen bond (σ*C-Br). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map can visualize the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential around the bromine atom due to its lone pairs and a region of positive potential on the carbon atom attached to the bromine, indicating its electrophilic character.

Stability:

The total electronic energy calculated by DFT can be used to compare the relative stabilities of different conformers or isomers. By calculating the energies of various conformers, the most stable structure can be identified, which should be consistent with the results from molecular mechanics.

Illustrative Data Table for DFT Calculations:

Here is a hypothetical table of DFT-calculated parameters for this compound.

| Parameter | Calculated Value |

| C-Br Bond Length | ~1.95 Å |

| C-C Bond Lengths | ~1.53 - 1.54 Å |

| C-H Bond Lengths | ~1.09 - 1.10 Å |

| HOMO Energy | ~ -10.5 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap | ~ 11.0 eV |

Note: This data is illustrative and based on typical values for bromoalkanes calculated with DFT.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the substitution (SN1, SN2) and elimination (E1, E2) reactions that are characteristic of haloalkanes.

Energetic Profiles of SN1, SN2, E1, and E2 Pathways

This compound is a primary alkyl halide, but the methyl group at the β-position introduces steric hindrance. This structural feature makes the competition between SN2 and E2 pathways particularly interesting.

SN2 Pathway: For a primary alkyl halide, the SN2 mechanism is generally favored. researchgate.net A computational study would involve locating the transition state for the backside attack of a nucleophile on the carbon atom bonded to the bromine. The steric hindrance from the adjacent methyl group would be expected to increase the activation energy for the SN2 reaction compared to an unbranched primary haloalkane.

E2 Pathway: The presence of β-hydrogens makes the E2 reaction a competing pathway, especially with a strong, sterically hindered base. Computational modeling could determine the transition state for the concerted removal of a proton from the C2 or C3 position and the departure of the bromide ion.

SN1 and E1 Pathways: These pathways are generally disfavored for primary alkyl halides due to the high energy of the primary carbocation intermediate that would be formed. nih.gov Computational studies would confirm this by showing a very high activation energy for the initial C-Br bond cleavage.

An energetic profile would plot the potential energy of the system as the reaction progresses, showing the energies of the reactants, transition states, intermediates (if any), and products.

Illustrative Data Table for Reaction Energetics:

A hypothetical table of calculated activation energies (in kcal/mol) for the different pathways with a common nucleophile/base.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| SN2 | 20 - 25 |

| E2 | 22 - 28 |

| SN1 | > 40 |

| E1 | > 40 |

Note: These values are hypothetical and intended to illustrate the expected relative order of activation energies.

Prediction of Regio- and Stereoselectivity

Computational studies can predict the regioselectivity of elimination reactions and the stereochemistry of substitution reactions.

Regioselectivity in E2 Reactions: this compound has two different types of β-hydrogens (on C2 and C3). The E2 reaction can therefore lead to two different alkene products: 2-methyl-1-dodecene (B98622) (Hofmann product) or 2-dodecene (Zaitsev product, if a rearrangement occurs, though less likely for a primary halide). Computational modeling can calculate the activation energies for the formation of both products. The use of a sterically hindered base would be predicted to favor the formation of the less substituted alkene (Hofmann product) by abstracting the more accessible proton from the C1 position.

Stereoselectivity in SN2 Reactions: The SN2 reaction proceeds with an inversion of configuration at the stereocenter. If the starting material were chiral (e.g., if the methyl group were replaced by a different group, creating a stereocenter at C2), computational modeling of the SN2 transition state would confirm this stereochemical outcome.

In Silico Design and Prediction of Novel Reactivity Patterns for this compound

In silico methods can be used to design new molecules based on this compound with desired properties and to predict their reactivity. cymitquimica.com

By computationally modifying the structure of this compound, for example, by introducing other functional groups, it is possible to explore how these changes affect its chemical behavior. DFT calculations could be used to screen a virtual library of derivatives to identify candidates with specific electronic properties, such as a lower HOMO-LUMO gap for increased reactivity or a modified electrostatic potential to enhance specific intermolecular interactions.

For instance, one could computationally explore the effect of adding an electron-withdrawing group to the alkyl chain to see how it influences the acidity of the β-hydrogens and, consequently, the E2 reaction rate. Conversely, the introduction of an electron-donating group could be studied for its effect on the stability of a potential carbocation intermediate, although the formation of a primary carbocation remains unlikely.

Application of Machine Learning in Predicting Chemical Properties and Reaction Outcomes

Machine learning (ML) is increasingly being used to predict the properties and reactivity of molecules, often outperforming traditional computational methods in speed for large datasets. arxiv.org

Property Prediction:

ML models can be trained on large datasets of molecules with known properties to predict those properties for new molecules like this compound. These properties can include boiling point, solubility, and toxicity. The input for these models is typically a molecular representation, such as a molecular fingerprint or a graph-based descriptor, which encodes the structural features of the molecule.

Reaction Outcome Prediction:

ML models can also be trained to predict the outcome of chemical reactions. For this compound, an ML model could be used to predict the major product (substitution vs. elimination) under different reaction conditions (e.g., different nucleophiles, bases, solvents, and temperatures). These models learn the complex relationships between the reactants, reagents, and the reaction outcome from a vast amount of reaction data.

Illustrative Data Table for a Hypothetical Machine Learning Prediction:

| Input Features | Predicted Outcome | Confidence Score |

| Substrate: this compound; Reagent: Sodium ethoxide; Solvent: Ethanol; Temperature: 70°C | E2 Product (2-methyl-1-dodecene) | 0.85 |

| Substrate: this compound; Reagent: Sodium iodide; Solvent: Acetone; Temperature: 25°C | SN2 Product (1-iodo-2-methyldodecane) | 0.92 |

Note: This table is a hypothetical representation of the output from a machine learning model for reaction prediction.

Environmental Fate and Chemical Degradation Pathways Academic Perspective

Abiotic Degradation Mechanisms of Bromoalkanes in the Environment

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For bromoalkanes, key abiotic degradation pathways include photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In aquatic environments, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water. nih.gov

For alkyl bromides, the primary photochemical event is the cleavage of the carbon-bromine (C-Br) bond upon absorption of ultraviolet (UV) radiation. researchgate.net This homolytic cleavage results in the formation of an alkyl radical and a bromine radical. researchgate.net The photodissociation dynamics of various alkyl bromides have been studied, and it is established that bromine fragments are released upon photolysis. researchgate.net The specific wavelengths of light that are most effective for this process are typically in the UV range. researchgate.net

The subsequent fate of the resulting 2-methyldodecyl radical would involve a variety of reactions, including:

Reaction with oxygen: In aerobic environments, the alkyl radical can rapidly react with molecular oxygen to form a peroxyl radical. This can initiate a cascade of oxidation reactions, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids.

Hydrogen abstraction: The alkyl radical can abstract a hydrogen atom from other organic molecules in the environment to form 2-methyldodecane (B72444).

Recombination: The radical could potentially recombine with other radicals present in the environment.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For bromoalkanes, hydrolysis is a significant abiotic degradation pathway that results in the substitution of the bromine atom with a hydroxyl (-OH) group, forming an alcohol and hydrobromic acid.

The reaction proceeds via nucleophilic substitution, which can occur through two primary mechanisms: SN1 and SN2. The specific mechanism is influenced by the structure of the bromoalkane. savemyexams.com

SN2 Mechanism: Primary halogenoalkanes typically undergo hydrolysis via the SN2 mechanism, which is a one-step process where the water molecule attacks the carbon atom bonded to the halogen at the same time as the carbon-halogen bond breaks.

SN1 Mechanism: Tertiary halogenoalkanes, like 2-bromo-2-methylpropane, tend to hydrolyze via the SN1 mechanism. This is a two-step process where the carbon-halogen bond first breaks to form a stable carbocation intermediate, which then rapidly reacts with water. savemyexams.com

Given that 1-bromo-2-methyldodecane is a primary bromoalkane, its hydrolysis would likely proceed through an SN2 mechanism. However, the presence of a methyl branch at the second carbon might introduce some steric hindrance, potentially slowing the reaction rate compared to a straight-chain primary bromoalkane.

The rate of hydrolysis is influenced by several factors:

Nature of the Halogen: The strength of the carbon-halogen bond is a critical factor. The C-Br bond is weaker than the C-Cl bond, meaning that bromoalkanes generally hydrolyze faster than their chloro-analogues. savemyexams.com

Temperature: Higher temperatures increase the rate of hydrolysis by providing the necessary activation energy for the reaction to occur. sdstate.eduresearchgate.net

pH: The rate of dehalogenation generally increases with increasing pH. sdstate.eduresearchgate.net

The primary product of the hydrolysis of this compound would be 2-methyldodecan-1-ol.

Table 1: Factors Influencing the Rate of Hydrolysis of Bromoalkanes

| Factor | Influence on Hydrolysis Rate | Rationale |

| Halogen Type | Iodoalkanes > Bromoalkanes > Chloroalkanes | The carbon-halogen bond strength decreases down the group (C-I is weakest), making it easier to break. savemyexams.com |

| Structure | Tertiary > Secondary > Primary (for SN1) | The stability of the carbocation intermediate increases from primary to tertiary. For SN2, steric hindrance can slow the reaction. savemyexams.com |

| Temperature | Increased temperature leads to an increased rate. | Provides more kinetic energy to overcome the activation energy barrier. sdstate.eduresearchgate.net |

| pH | Increased pH generally leads to an increased rate. | Base-catalyzed hydrolysis is typically faster. sdstate.eduresearchgate.net |

Biotic Degradation Pathways of Bromoalkanes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in the environmental fate of many organic pollutants, including bromoalkanes.

The initial step in the microbial degradation of bromoalkanes is the cleavage of the carbon-bromine bond, a process known as dehalogenation. This is typically catalyzed by specific enzymes. nih.gov

Several classes of enzymes are known to be involved in the breakdown of haloalkanes:

Haloalkane Dehalogenases: These hydrolytic enzymes cleave the carbon-halogen bond, converting the haloalkane into a corresponding alcohol, a halide ion, and a proton. nih.gov They are found in a variety of microorganisms.

Monooxygenases: These enzymes incorporate one atom of oxygen into the substrate. Alkane monooxygenases (AlkB) are integral membrane enzymes that can initiate the degradation of alkanes by oxidizing the terminal methyl group to a primary alcohol. nih.gov While their primary role is in alkane degradation, they can also act on halogenated alkanes.

Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the haloalkane, which is the first step in a detoxification pathway.

For a long-chain branched bromoalkane like this compound, the initial attack could occur at either the C-Br bond or the alkyl chain. It is plausible that a haloalkane dehalogenase could directly remove the bromine atom to form 2-methyldodecan-1-ol. Alternatively, a monooxygenase could hydroxylate the terminal methyl group of the dodecane (B42187) chain, followed by further oxidation and eventual cleavage of the C-Br bond.

Numerous bacterial genera have been identified with the ability to degrade hydrocarbons, including Pseudomonas, Alcanivorax, Bacillus, and Geobacillus. nih.govncert.nic.in Some of these, like certain Pseudomonas strains, have been shown to possess a broad degradative spectrum for haloalkanes. nih.gov

The identification of metabolic intermediates is crucial for elucidating the degradation pathway. For long-chain alkanes, the typical aerobic degradation pathway involves the following steps:

Terminal Oxidation: An alkane monooxygenase converts the alkane to a primary alcohol. nih.gov

Alcohol Dehydrogenation: The alcohol is oxidized to an aldehyde.

Aldehyde Dehydrogenation: The aldehyde is further oxidized to a fatty acid.

β-Oxidation: The fatty acid is then broken down through the β-oxidation cycle, sequentially removing two-carbon units in the form of acetyl-CoA, which can then enter central metabolic pathways.

In the case of this compound, if the initial attack is dehalogenation, the resulting 2-methyldodecan-1-ol would likely be oxidized to 2-methyldodecanoic acid. This branched-chain fatty acid would then undergo β-oxidation. The presence of the methyl branch may require specific enzymatic machinery for its complete degradation.